molecular formula C9H10O2 B074881 2'-Hydroxy-5'-methylacetophenone CAS No. 1450-72-2

2'-Hydroxy-5'-methylacetophenone

Cat. No. B074881
CAS RN: 1450-72-2
M. Wt: 150.17 g/mol
InChI Key: YNPDFBFVMJNGKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2'-Hydroxy-5'-methylacetophenone, such as 2-hydroxy-5-methoxy-4-methylacetophenone, involves multi-step reactions including oxidation, reduction, Friedel-Crafts acylation, hydrolysis, and methylation. Each step is optimized for higher yields, demonstrating the complexity and precision required in synthesizing such compounds (Chattopadhyay et al., 2012).

Molecular Structure Analysis

Detailed analysis of o-hydroxyacetophenone derivatives using X-ray powder diffraction data reveals the importance of weak intermolecular interactions, such as hydrogen bonds and π-π interactions, in stabilizing the crystal structure. These interactions contribute to the compound's molecular geometry and its stability (Chattopadhyay et al., 2012).

Chemical Reactions and Properties

2'-Hydroxy-5'-methylacetophenone undergoes various chemical reactions, including Claisen condensation and reactions with different reagents to form complex molecules. These reactions highlight the compound's chemical reactivity and its potential as a precursor in synthetic chemistry (Irgashev et al., 2009).

Physical Properties Analysis

The physical properties of 2'-Hydroxy-5'-methylacetophenone derivatives, such as melting points, solubility, and crystalline structure, are determined by their molecular structure. The weak intermolecular forces significantly influence these properties, affecting their behavior in different environments (Chattopadhyay et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and the potential for hydrogen bonding, are crucial for understanding the chemical behavior of 2'-Hydroxy-5'-methylacetophenone. These properties are influenced by the presence of functional groups and the overall molecular structure (Arjunan et al., 2014).

Scientific Research Applications

  • Complex Formation with Uranium(VI) and Thorium(IV) :

    • The compound reacts with uranium(VI) and thorium(IV) in acidic media to form stable complexes, useful in analytical chemistry (Gupta & Malik, 1969).
  • Biological Activity in Metal Complexes :

    • Metal complexes containing 2'-Hydroxy-5'-methylacetophenone demonstrate significant antibacterial and antifungal activities, suggesting potential in pharmaceutical applications (Yaul et al., 2009).
  • Synthesis and Characterization of Derivatives :

    • Derivatives of 2'-Hydroxy-5'-methylacetophenone have been synthesized for use as exocrine compounds in ants, contributing to ecological and entomological research (Jones et al., 1981).
  • Role in Synthesis of Organic Compounds :

    • The compound's interaction with other chemicals leads to the formation of novel compounds with potential applications in organic synthesis (Dean et al., 1971).
  • Structural Studies Using X-ray Diffraction :

    • The crystal structure of 2'-Hydroxy-5'-methylacetophenone derivatives has been studied, providing insights into their chemical behavior and potential in material science (Chattopadhyay et al., 2012).
  • Acaricidal Activity :

    • The compound and its derivatives show acaricidal activities against various mite species, indicating potential use in pest control (Oh et al., 2012).
  • Antimycobacterial Activity :

    • Novel derivatives synthesized using 2'-Hydroxy-5'-methylacetophenone show promising antimycobacterial activities, suggesting applications in tuberculosis treatment (Ali & Yar, 2007).
  • Analytical Applications in Traditional Medicine :

    • It has been used in ultra-fast liquid chromatography for quality evaluation of traditional medicine (Shi-zhong, 2011).
  • Photoremovable Protecting Group in Organic Synthesis :

    • Its esters have been used as photoremovable protecting groups for carboxylic acids in organic synthesis (Zabadal et al., 2001).

Safety And Hazards

2’-Hydroxy-5’-methylacetophenone is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves, eye protection, and face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

1-(2-hydroxy-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPDFBFVMJNGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061702
Record name 1-(2-Hydroxy-5-methylphenyl)ethanone
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless to pale yellow solid; Sweet heavy-floral somewhat herbaceous aroma
Record name 2'-Hydroxy-5'-methylacetophenone
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Record name 2-Hydroxy-5-methylacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2022/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

210.00 °C. @ 760.00 mm Hg
Record name 2'-Hydroxy-5'-methylacetophenone
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2-Hydroxy-5-methylacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Product Name

2'-Hydroxy-5'-methylacetophenone

CAS RN

1450-72-2
Record name 2′-Hydroxy-5′-methylacetophenone
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Record name 2-Hydroxy-5-methylacetophenone
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Record name 2'-Hydroxy-5'-methylacetophenone
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Record name Ethanone, 1-(2-hydroxy-5-methylphenyl)-
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Record name 1-(2-Hydroxy-5-methylphenyl)ethanone
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Record name 2-hydroxy-5-methylacetophenone
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Record name 2-HYDROXY-5-METHYLACETOPHENONE
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Record name 2'-Hydroxy-5'-methylacetophenone
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Melting Point

50 °C
Record name 2'-Hydroxy-5'-methylacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
499
Citations
Z Lu, C White, AL Rheingold, RH Crabtree - Inorganic Chemistry, 1993 - ACS Publications
… 2-hydroxy-5-methylacetophenone Y,Y-dimethylthiosemicarbazonato) is surprising in having a phenolate O-bridge rather than the expected imino thiolate S-bridge. This implies that …
Number of citations: 84 pubs.acs.org
I Mamedov, U Eichhoff, A Maharramov… - Open …, 2012 - degruyter.com
… ) et hanone oxime (I), (E)-2-hydroxy-5methylacetophenone thiosemicarbazo ne (II) and (E)-4… Further we have investigated the compound (E)-2hydroxy-5-methylacetophenone thio se mi …
Number of citations: 15 www.degruyter.com
G Roman, D NANU, E COMANITA… - Turkish Journal of …, 2000 - journals.tubitak.gov.tr
… The replacement of the dimethylamine moiety in the hydrochloride of the Mannich bases derived from 2-hydroxy-5-methylacetophenone by arylamines is illustrated in Figure 1. …
Number of citations: 10 journals.tubitak.gov.tr
MB Power, SG Bott, EJ Bishop, KD Tierce… - Journal of the …, 1991 - pubs.rsc.org
… di-tert-butyl-4-methylphenol) with O=C(CI) Me leads to acylation of one of the dbmp ligands and affords [AIMe(dbmp)(bhmap)] 1 (Hbhmap = 3-tert-butyl-2hydroxy-5-methylacetophenone…
Number of citations: 17 pubs.rsc.org
MS Oh, JY Yang, HS Lee - Journal of agricultural and food …, 2012 - ACS Publications
… 2′-Hydroxy-4′-methylacetophenone and 2′-hydroxy-5′-methylacetophenone, which were generated by adding a methyl group (R 3 or R 4 ) to 2′-hydroxyacetophenone, …
Number of citations: 24 pubs.acs.org
R Kumar, D Wadhwa, O Prakash - Heterocyclic Communications, 2010 - degruyter.com
… Vilsmeier-Haack reagent in organic synthesis, we hereby report synthesis of some new heterocyclic compounds by obtaining malondialdehyde from 2-hydroxy-5-methylacetophenone …
Number of citations: 8 www.degruyter.com
AS Aswar, RG Mahale, JT Makode - Polish Journal of Chemistry, 2000 - researchgate.net
… , VO(IV) and U02(VI) with Schiff base ligand derived from 2-hydroxy-5-methylacetophenone … far to prepare metal chelates of Schiff base derived from 2-hydroxy-5-methylacetophenone …
Number of citations: 2 www.researchgate.net
SD Deshmukh, PR Mandlik - Saudi J Med Pharm Sci, 2021 - saudijournals.com
… A hot ethanolic solution of salicyloyl hydrazide (1.52 g, 0.01mol) was added to an ethanolic solution of 2-hydroxy-5-methylacetophenone (2.84 g, 0.01 mol). The reaction mixture was …
Number of citations: 2 saudijournals.com
JT Makode, AS Aswar - Revue Roumaine de Chimie, 2003 - revroum.lew.ro
… The Schiff base, HMASMZ, was prepared by the condensation of 2-hydroxy-5-methylacetophenone with s-methyldithiocarbazate and its complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), …
Number of citations: 1 revroum.lew.ro
IG Mamedov, EI Mamedov - 2022 - nopr.niscpr.res.in
… In conclusion, we report the formation possibility of the different products from the condensation of 2hydroxy-5-methylacetophenone and some aromatic aldehydes with different electron …
Number of citations: 3 nopr.niscpr.res.in

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